molecular formula C20H28O3 B14799060 (7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one

(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one

Cat. No.: B14799060
M. Wt: 316.4 g/mol
InChI Key: IYCDFUCBUZDDIU-PFOXJMNMSA-N
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Description

3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one is a synthetic steroid compound It is characterized by its unique structural features, including the presence of hydroxyl groups at the 3beta and 5beta positions, and a methylene bridge between the 15alpha and 16alpha positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include the introduction of hydroxyl groups at the 3beta and 5beta positions, and the formation of the methylene bridge between the 15alpha and 16alpha positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective reactions at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex steroid compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: Interaction with steroid hormone receptors, leading to changes in gene expression and cellular function.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways, resulting in altered cellular processes.

    Signaling pathways: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one can be compared with other similar steroid compounds, such as:

    Testosterone: A naturally occurring steroid hormone with similar structural features but different functional groups.

    Dihydrotestosterone (DHT): A more potent androgen with a similar backbone structure but lacking the methylene bridge.

    Corticosteroids: A class of steroid hormones with different functional groups and biological activities.

The uniqueness of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one

InChI

InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11?,12?,13?,14?,15?,16?,18-,19+,20-/m0/s1

InChI Key

IYCDFUCBUZDDIU-PFOXJMNMSA-N

Isomeric SMILES

C[C@]12CCC(C[C@]1(C=CC3C2CC[C@]4(C3C5CC5C4=O)C)O)O

Canonical SMILES

CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O

Origin of Product

United States

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